N-Methylperfluorooctanesulfonamidoethanol

Description

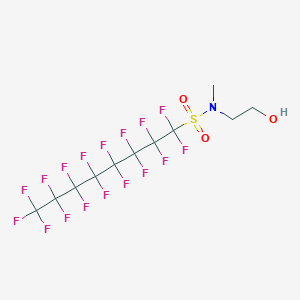

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-N-methyloctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F17NO3S/c1-29(2-3-30)33(31,32)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h30H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGACQRCZCVKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2N(CH3)CH2CH2OH, C11H8F17NO3S | |

| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-N-methyl- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027831 | |

| Record name | N-Methyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24448-09-7 | |

| Record name | N-Methylperfluorooctanesulfonamidoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24448-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MeFOSE Alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024448097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-N-(2-hydroxyethyl)-N-methyloctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPERFLUOROOCTANESULFONAMIDOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE397DM7FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of N Methylperfluorooctanesulfonamidoethanol

Ambient Atmospheric Concentrations and Spatial Variability

The atmosphere serves as a primary pathway for the long-range transport of N-MeFOSE to remote locations. Its volatility allows for its distribution far from primary sources, leading to its presence in both pristine and populated environments.

Detection in Remote Regions (e.g., Arctic Atmosphere)

Studies have confirmed the presence of N-MeFOSE in the atmosphere of remote regions, such as the Arctic. Research conducted during a crossing of the North Atlantic and the Canadian Archipelago detected N-MeFOSE as the dominant perfluoroalkyl sulfonamido ethanol (B145695), with concentrations ranging from 2.6 to 31 picograms per cubic meter (pg/m³). These levels were found to be of a similar magnitude to those reported in source regions, underscoring the efficiency of atmospheric transport for this compound. Further research has corroborated these findings, with one study reporting an average concentration of 29 pg/m³ in the Arctic atmosphere. However, it has been noted that atmospheric concentrations of sulfonamidoethanols (FOSEs) in polar regions have generally been below 1 pg/m³ after 2009.

Atmospheric Concentrations of N-MeFOSE in Remote Regions

| Location | Concentration Range (pg/m³) | Average Concentration (pg/m³) | Year of Study |

|---|---|---|---|

| North Atlantic and Canadian Archipelago | 2.6 - 31 | - | Published 2007 |

| Arctic | - | 29 | - |

| Polar Atmosphere | <1 | - | Post-2009 |

Urban and Source-Region Atmospheric Levels

Atmospheric concentrations of N-MeFOSE are generally higher in urban and source regions compared to remote areas, primarily due to proximity to industrial and consumer sources. For instance, a study in the Great Lakes region of North America identified N-methylperfluorooctanesulfonamidoethanol at a concentration of 359 pg/m³ in Griffin. This elevated level may be indicative of releases from industries involved in paper and carpet treatment.

Atmospheric Concentrations of N-MeFOSE in Urban and Source-Regions

| Location | Concentration (pg/m³) | Potential Source |

|---|---|---|

| Griffin, North America (Great Lakes Region) | 359 | Paper and carpet treatment processes |

Presence in Aquatic and Terrestrial Compartments

Beyond the atmosphere, N-MeFOSE has been detected in various aquatic and terrestrial environments, highlighting its widespread distribution and persistence.

Occurrence in Natural Waters and Sediments

While data on N-MeFOSE in natural waters is limited, its presence has been confirmed in lake sediments. A baseline study of lakes in New Hampshire detected N-methyl perfluorooctane (B1214571) sulfonamido ethanol (NMeFOSE) in the sediment of two out of fourteen lakes sampled. The concentrations in these two lakes were reported, though specific values were not provided in the summary. This detection in sediment suggests that N-MeFOSE can be deposited from the atmosphere or transported via waterways and accumulate in benthic environments.

Detection in Landfill Leachate

Landfills are significant reservoirs for a wide array of PFAS, including precursor compounds like N-MeFOSE, due to the disposal of consumer and industrial products containing these chemicals. A study of landfill leachate from 17 landfills across Washington State detected N-MeFOSE at a concentration of 31.3 ng/L in one of the samples. The presence of N-MeFOSE in landfill leachate indicates its potential to be released into the environment through leachate mismanagement or treatment inefficiencies.

Concentration of N-MeFOSE in Landfill Leachate

| Location | Concentration (ng/L) |

|---|---|

| Washington State Landfill | 31.3 |

Soil Contamination Profiles

Detection in Indoor Environments

This compound (N-MeFOSE) is a significant per- and polyfluoroalkyl substance (PFAS) frequently detected in indoor settled dust. Its presence is largely attributed to its use in a variety of consumer products for surface protection, leading to its release and accumulation in indoor environments.

A comprehensive survey conducted in Ottawa, Canada, investigated the occurrence of several perfluorinated alkyl sulfonamides in indoor air and house dust. The study revealed that N-MeFOSE was one of the most prominent compounds in settled dust, with a geometric mean concentration of 110 ng/g. acs.orgresearchgate.net This research highlighted that the concentrations of N-MeFOSE in house dust were linked to its levels in indoor air. acs.orgresearchgate.net

Further studies have corroborated these findings, identifying older rugs and carpets treated with fluorinated coatings as a continuing source of N-MeFOSE in homes. nih.gov The concentrations of N-MeFOSE in settled dust can vary significantly depending on the geographical location. For instance, elevated levels have been detected in homes in Canada (742 ng/g) and Australia (51 ng/g), while significantly lower levels were observed in Spain (0.51 ng/g). nih.gov This variation may be influenced by differences in consumer products, building materials, and lifestyle factors.

The presence of N-MeFOSE in settled dust is a matter of concern as dust can be a significant pathway for human exposure, particularly for children who have more contact with floors and exhibit more hand-to-mouth behavior. nih.govresearchgate.net The ingestion of contaminated dust is a recognized route of exposure to various PFAS compounds.

The following table summarizes the concentrations of this compound found in settled dust from various studies.

| Location | Geometric Mean Concentration (ng/g) | Noted Sources |

| Ottawa, Canada | 110 | Consumer products for surface protection |

| Canada (General) | 742 | Older rugs and carpets with fluorinated coatings |

| Australia | 51 | Older rugs and carpets with fluorinated coatings |

| Spain | 0.51 | Older rugs and carpets with fluorinated coatings |

Atmospheric Transport and Deposition Dynamics

The atmosphere is a critical medium for the global distribution of volatile and semi-volatile PFAS, including N-MeFOSE. memberclicks.net Its release into the atmosphere, primarily from industrial sources and consumer product use, initiates a complex journey of transport and deposition that contributes to the widespread contamination of even the most remote ecosystems. nih.govnccoast.org

Due to its volatility, N-MeFOSE can exist in the gas phase in the atmosphere. nih.gov This characteristic is a primary driver of its long-range transport potential. memberclicks.netnccoast.org Once airborne, advection—the bulk movement of air—drives the transport of gaseous N-MeFOSE over vast distances. itrcweb.org Studies on analogous, shorter-chain compounds such as N-methyl perfluorobutane sulfonamidoethanol (NMeFBSE) have been used to infer the atmospheric behavior of N-MeFOSE, suggesting it is a significant contributor to the ubiquity of perfluoroalkyl sulfonates in the environment. nih.govresearchgate.net Monitoring at background sites has confirmed the presence of N-MeFOSE, primarily in the gas phase, underscoring the importance of this transport mechanism. nih.gov

While predominantly found in the gas phase, N-MeFOSE can partition onto and sorb to atmospheric particulate matter. nih.govitrcweb.org This process is influenced by the compound's physical-chemical properties and ambient temperature. researchgate.net The partitioning behavior affects the transport efficiency and deposition of the compound. Particle-bound substances have shorter atmospheric lifetimes due to wet and dry deposition, while gas-phase compounds can be transported over longer distances. unc.edu

One study measured an average particle fraction (θ) for the sum of perfluorooctane sulfonamides and sulfonamidoethanols (which includes N-MeFOSE) to be 0.31 ± 0.35, indicating a strong preference for the gas phase. nih.gov Research on the partitioning of N-MeFOSE has also highlighted that existing models based on the octanol-air partition coefficient (KOA) and supercooled liquid vapor pressure (pL°), typically used for nonpolar chemicals, may require recalibration for accurate prediction of PFAS behavior. researchgate.net

Physicochemical Properties of N-MeFOSE Relevant to Atmospheric Partitioning

| Property | Value | Significance |

|---|---|---|

| Log KOA (at 20°C) | 7.70 | Indicates partitioning behavior between air and organic matter/aerosols. |

| Solid-phase vapor pressure (pS°) (at 23°C) | 4.0 x 10-4 Pa | Relates to the tendency of the compound to be in the gas phase. |

| Average Particle Fraction (θ) for ΣFOSA/Es | 0.31 ± 0.35 | Shows a strong preference for the gas phase over the particle phase. |

Data sourced from a study on perfluoroalkyl sulfonamides. researchgate.netnih.gov

The detection of N-MeFOSE and its degradation products in remote regions like the Arctic provides strong evidence of its long-range atmospheric transport. researchgate.netresearchgate.net It is recognized as a volatile precursor that degrades in the atmosphere to form the highly persistent PFOS. researchgate.net

Global fate and transport models simulate the movement of these precursors. Modeling studies indicate that while oceanic transport is a dominant pathway for ionic PFAS, atmospheric transport of volatile precursors like N-MeFOSE is crucial for contaminating terrestrial environments far from sources. researchgate.netresearchgate.netnih.gov These models also show that atmospheric concentrations of precursor compounds respond rapidly to changes in emissions; following production phase-outs, modeled levels of precursors in the atmosphere decline quickly. researchgate.net

Observational data from a background site in central Europe collected over several years support these modeling results. nih.gov Significant decreases in the atmospheric concentrations of N-MeFOSE were recorded, with an apparent half-life of 0.86 years, reflecting the success of production phase-outs. nih.gov The atmospheric lifetime of a compound is a key factor in its long-range transport potential. While N-MeFOSE itself has a relatively short atmospheric lifetime, its transformation into more stable compounds can facilitate the transport of the perfluorinated chain over greater distances. nih.govresearchgate.net

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes, such as reactions with other chemicals or energy from sunlight. itrcweb.org For N-MeFOSE, these processes, occurring primarily in the atmosphere, are the main pathways for its degradation and its conversion to other PFAS compounds. ny.gov

The most significant atmospheric sink for N-MeFOSE is its gas-phase reaction with hydroxyl radicals (•OH). nih.govresearchgate.net These highly reactive radicals are ubiquitous in the troposphere and initiate the oxidation of many organic compounds. The rate of this reaction determines the atmospheric lifetime of N-MeFOSE.

While direct kinetic data for N-MeFOSE is limited, studies on its close structural analog, NMeFBSE, provide valuable insight. The reaction rate constant for NMeFBSE with •OH radicals was measured, allowing for the calculation of its atmospheric lifetime. This information can be extrapolated to estimate the atmospheric persistence of N-MeFOSE. nih.gov The oxidation of N-MeFOSE is expected to yield a variety of degradation products, including PFOS and various perfluorinated carboxylic acids (PFCAs). nih.govresearchgate.net This atmospheric oxidation is a well-established indirect source of these persistent terminal compounds in the environment. researchgate.net In aqueous environments, indirect photolysis mediated by hydroxyl radicals has also been identified as a degradation pathway for related sulfonamides. nih.gov

Atmospheric Reaction Kinetics of an N-MeFOSE Analog (NMeFBSE)

| Parameter | Value | Reference Compound |

|---|---|---|

| kOH (at 296 K) | (5.8 ± 0.8) x 10-12 cm3 molecule-1 s-1 | NMeFBSE |

| Atmospheric Lifetime (τatm) | ~2 days | NMeFBSE |

Data based on the gas-phase reaction with OH radicals for the C4 analog, NMeFBSE. nih.govresearchgate.net

Biotic Transformation and Biodegradation of this compound

The biotransformation of this compound (N-MeFOSE) is a critical process influencing its environmental persistence and the formation of terminal perfluoroalkyl substances (PFAS). Microbial activity, under both aerobic and anaerobic conditions, plays a central role in the degradation of this compound.

Aerobic Biotransformation Mechanisms

Aerobic biotransformation is a primary pathway for the degradation of N-MeFOSE in environments such as wastewater treatment plants and surface soils. Studies on analogous compounds, particularly N-Ethylperfluorooctanesulfonamidoethanol (N-EtFOSE), provide significant insight into the mechanisms governing N-MeFOSE transformation. The process involves a series of microbially-mediated reactions that progressively modify the molecule, leading to the formation of various intermediates and ultimately more persistent PFAS.

The aerobic biotransformation of N-alkylethanol sulfonamidoethanols follows a well-documented pathway. For the closely related N-EtFOSE, transformation in activated sludge begins with the oxidation of the ethanol group to form N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA). nih.gov This intermediate undergoes further degradation to N-ethylperfluorooctane sulfonamide (N-EtFOSA), followed by the removal of the ethyl group to yield perfluorooctane sulfonamide (FOSA). nih.gov FOSA is then converted to perfluorooctane sulfinate (PFOSI), which is subsequently oxidized to the highly persistent terminal product, perfluorooctane sulfonate (PFOS). nih.gov

Based on this analogous pathway and studies on shorter-chain methyl-substituted compounds like N-methyl perfluorobutanesulfonamido ethanol (MeFBSE), the aerobic degradation of N-MeFOSE is expected to proceed through a similar sequence. researchgate.netacs.org The primary intermediate would be N-methylperfluorooctanesulfonamidoacetic acid (N-MeFOSAA), followed by N-methylperfluorooctanesulfonamide (N-MeFOSA), FOSA, PFOSI, and finally PFOS.

The following table summarizes the key degradation products identified in studies of analogous compounds, which are inferred for the N-MeFOSE pathway.

| Compound Abbreviation | Full Compound Name | Role in Pathway |

| N-MeFOSAA | N-methylperfluorooctanesulfonamidoacetic acid | Intermediate |

| N-MeFOSA | N-methylperfluorooctanesulfonamide | Intermediate |

| FOSA | Perfluorooctane sulfonamide | Intermediate |

| PFOSI | Perfluorooctane sulfinate | Intermediate |

| PFOS | Perfluorooctane sulfonate | Terminal Product |

The microbial degradation of N-MeFOSE is initiated by the oxidation of the primary alcohol group. This reaction is characteristic of alcohol dehydrogenases. The subsequent conversion of the resulting aldehyde to a carboxylic acid (N-MeFOSAA) is likely carried out by aldehyde dehydrogenases.

The cleavage of the N-C bond to transform N-MeFOSAA to N-MeFOSA and subsequently to FOSA involves dealkylation and amide hydrolysis steps. These reactions are often catalyzed by monooxygenase or hydrolase enzymes. nih.gov Cytochrome P450 monooxygenases, for instance, are known to catalyze N-dealkylation reactions. nih.gov The final oxidation of perfluorooctane sulfinate (PFOSI) to PFOS is also an enzymatic process, though the specific enzymes in environmental systems have not been fully elucidated.

Anaerobic Biotransformation Considerations

Under anaerobic conditions, such as in digested sludge or deep sediments, the biotransformation of N-alkylethanol sulfonamidoethanols is significantly slower than in aerobic environments. nih.gov Studies on N-EtFOSE in anaerobic digester sludge revealed very slow degradation, with an estimated half-life of 1860 days. nih.gov The primary transformation products observed were N-ethyl perfluorooctane-sulfonamido acetate (B1210297) (EtFOSAA) and perfluorooctane sulfinate (PFOSI). nih.gov

For N-MeFOSE, a similar slow transformation rate is expected under methanogenic conditions. The pathway would likely yield N-MeFOSAA and PFOSI as the main initial products. Research on the shorter-chain analogue, MeFBSE, under anaerobic conditions showed it degraded to N-methyl perfluorobutanesulfonamido acetate (MeFBSAA) and perfluorobutane sulfinate (PFBSI) with a half-life of about 35.8 days, indicating that shorter-chain compounds may degrade faster. nih.gov The formation of the terminal product PFOS is considered to be insignificant under anaerobic conditions. researchgate.net

Influence of Environmental Conditions on Biotransformation Rates

The rate and extent of N-MeFOSE biotransformation are heavily influenced by a range of environmental factors that affect microbial activity.

Oxygen Availability : As detailed above, aerobic conditions foster more rapid and complete transformation to PFOS compared to anaerobic conditions. nih.gov

Temperature : Microbial activity and enzyme kinetics are temperature-dependent. Studies on N-EtFOSE in marine sediments demonstrated a significantly faster transformation at 25°C (half-life of 44 days) compared to 4°C (half-life of 160 days). nih.gov Optimal temperatures for the ammonification process, a key step in nitrogen cycling, are between 40-60°C, while nitrification bacteria thrive at 25-30°C. mdpi.com

pH : The optimal pH for nitrifying bacteria, which are involved in key transformation steps, is between 7 and 9. mdpi.com Extreme pH values can inhibit the microbial activity responsible for degradation. nih.gov

Soil/Sediment Properties : The composition of the environmental matrix, particularly the organic matter content and soil texture, plays a crucial role. Soil moisture is critical, as it affects the diffusion of soluble compounds and the mobility of microorganisms. mdpi.com The presence of other organic carbon sources can also impact the degradation of PFAS precursors.

The following table summarizes the influence of key environmental parameters on biotransformation.

| Environmental Factor | Influence on Biotransformation Rate |

| Oxygen | Aerobic conditions significantly increase the rate compared to anaerobic conditions. |

| Temperature | Higher temperatures (within microbial tolerance) generally increase reaction rates. |

| pH | Neutral to slightly alkaline pH (7-9) is often optimal for relevant microbial communities. |

| Organic Matter | Can influence sorption and bioavailability; may serve as a co-metabolite for microbial activity. |

| Moisture | Optimal moisture levels are required for microbial activity and substrate diffusion. |

Sorption and Mobility in Environmental Matrices

The movement and partitioning of N-MeFOSE in the environment are governed by its sorption to soil, sediment, and sludge. Sorption behavior determines the compound's bioavailability for microbial degradation and its potential for leaching into groundwater.

The sorption of PFAS in soils is strongly correlated with the organic carbon content of the soil and the hydrophobicity of the compound. researchgate.netresearchgate.net For related compounds like PFOS, sorption distribution coefficients (Kd) are positively correlated with the soil organic carbon content. researchgate.net The perfluorinated chain of N-MeFOSE imparts significant hydrophobicity, suggesting it will sorb to organic matter in environmental matrices.

However, the N-methyl ethanol sulfonamide functional group provides some polarity, making N-MeFOSE more mobile than its terminal degradation product, PFOS, which exhibits very strong sorption. researchgate.net Therefore, N-MeFOSE is expected to have moderate mobility in soils. Its mobility will be lower in soils with high organic carbon content and higher in coarse-textured, low-organic soils. The sorption process for PFAS is also influenced by pH and the presence of other ions in the soil solution, which can affect the surface charge of both the soil particles and the PFAS molecule. researchgate.net

Analytical Methodologies for N Methylperfluorooctanesulfonamidoethanol Analysis

Sample Collection and Preservation Strategies

The foundation of reliable N-MeFOSE analysis lies in proper sample collection and preservation. Due to the ubiquitous nature of PFAS in many consumer and industrial products, the potential for cross-contamination during sampling is exceptionally high.

Upon collection, preservation protocols are critical to maintain the integrity of N-MeFOSE. For aqueous samples, storage in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers is recommended. A crucial preservation step for N-MeFOSE is maintaining the samples at a temperature of -20°C or below and extracting them within seven days of collection. This is because N-MeFOSE can undergo biological transformation to N-methylperfluorooctanesulfonamidoacetic acid (N-MeFOSAA) if stored at higher temperatures (0–6°C).

Given that N-MeFOSE has been used in a wide array of products, including clothing, furniture coatings, and carpet treatments, strict protocols must be followed to avoid inadvertent sample contamination. sigmaaldrich.comisotope.com Field personnel are advised to avoid using or wearing certain items on the day of sampling.

Prohibited and Discouraged Items During Sampling Events:

Waterproof or water-resistant field clothing and gear

Personal care products such as cosmetics, moisturizers, and sunscreens unless verified to be PFAS-free

Food and drink from packaging that may contain PFAS

Contact with any materials containing Teflon™ or other fluoropolymers

To further mitigate risks, samplers should wear powder-free nitrile gloves, which must be changed frequently, especially after handling any potentially contaminating materials. The use of field blanks, which are containers of PFAS-free water subjected to the same sampling, transport, and storage conditions as the field samples, is essential to monitor for potential contamination. All sampling equipment must be made from materials known to be PFAS-free, such as stainless steel or HDPE.

Sample Preparation and Extraction Techniques

Once samples arrive at the laboratory, they undergo preparation and extraction to isolate and concentrate N-MeFOSE from the sample matrix, making it suitable for instrumental analysis. The choice of technique depends on the nature of the sample matrix.

Solid-Phase Extraction (SPE) is the most common technique for extracting N-MeFOSE from aqueous samples like groundwater, surface water, and wastewater. This method concentrates the analyte from a large sample volume onto a solid sorbent, which is then eluted with a small volume of solvent.

EPA Method 1633 specifies the use of a weak anion-exchange (WAX) SPE cartridge for this purpose. measurlabs.comnelac-institute.org The general procedure involves:

Cartridge Conditioning: The SPE cartridge is conditioned, typically with methanol (B129727) followed by PFAS-free water, to activate the sorbent.

Sample Loading: The aqueous sample, fortified with isotopically labeled internal standards, is passed through the cartridge. N-MeFOSE and other PFAS are retained on the sorbent.

Washing: The cartridge is washed to remove co-extracted matrix interferences that are not strongly bound to the sorbent.

Elution: A small volume of an appropriate solvent, typically basic methanol, is used to elute the retained N-MeFOSE from the cartridge.

The resulting eluate is then concentrated, usually under a gentle stream of nitrogen, before analysis.

For solid matrices such as soil, sediment, and biological tissues, solvent extraction is the primary method for isolating N-MeFOSE. The selection of the extraction solvent is critical for achieving high recovery. Methanol has been shown to be an effective solvent for extracting PFAS from solid samples. nih.gove3s-conferences.org

According to EPA Method 1633, solid and tissue samples are spiked with isotopically labeled standards and then extracted with basic methanol. epa.gov The extraction process is often enhanced by mechanical agitation methods like shaking, vortexing, or ultrasonication to ensure efficient transfer of the analyte from the sample matrix into the solvent. The extraction is typically performed multiple times, and the solvent extracts are combined to maximize recovery. slu.se

Table 1: General Solvent Extraction Parameters for Solid Matrices

| Parameter | Description |

|---|---|

| Extraction Solvent | Methanol, often with a basic modifier (e.g., ammonium (B1175870) hydroxide) |

| Enhancement | Vortexing, Sonication, Shaking |

| Procedure | Multiple extraction cycles with fresh solvent |

| Separation | Centrifugation to separate the solvent extract from solid residue |

Extracts from complex matrices like wastewater, biosolids, and tissues often contain a high concentration of co-extracted substances that can interfere with the final analysis, causing ion suppression or enhancement in the mass spectrometer. Therefore, an additional cleanup step is often necessary.

Graphitized carbon, such as ENVI-Carb, is a common sorbent used for this purpose. diva-portal.orgnih.gov It is particularly effective at removing pigments, lipids, and other non-polar interferences. diva-portal.org In EPA Method 1633, a dispersive solid-phase extraction (dSPE) with graphitized carbon is employed for the cleanup of both aqueous and solid sample extracts. epa.gov This involves adding a small amount of the carbon sorbent to the extract, vortexing, and then separating the cleaned extract from the carbon via centrifugation or filtration. In some cases, a combination of sorbents, such as ENVI-Carb and a primary-secondary amine (PSA) sorbent, may be used to remove a broader range of interferences. rsc.org

Chromatographic Separation and Mass Spectrometric Detection

The definitive analysis of N-MeFOSE is performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com This technique offers the high sensitivity and selectivity required to detect the low concentrations of N-MeFOSE typically found in environmental samples.

The chromatographic separation is most commonly achieved using a C18 reversed-phase column. The mobile phases typically consist of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile). A gradient elution program is used to separate N-MeFOSE from other PFAS and matrix components based on their differing affinities for the column's stationary phase.

Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the standard ionization technique for N-MeFOSE. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion for N-MeFOSE is selected and fragmented, and a resulting characteristic product ion is monitored. The transition from the precursor ion to the product ion is a unique signature for the analyte. Quantification is typically performed using the isotope dilution method, where a known amount of a stable isotope-labeled analog of N-MeFOSE is added to the sample at the beginning of the preparation process to correct for any losses during extraction and cleanup, as well as for matrix effects during analysis.

Table 2: Example LC-MS/MS Parameters for N-MeFOSE Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 Reversed-Phase |

| Mobile Phase A | Ammonium acetate (B1210297) in water |

| Mobile Phase B | Methanol or Acetonitrile |

| Ionization Mode | Negative Electrospray (ESI-) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | 526 → 462 shimadzu.com |

| Quantification | Isotope Dilution |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry is the foremost analytical technique for the determination of N-MeFOSE in a variety of environmental matrices. lcms.czlcms.cz This methodology is favored for its high sensitivity and specificity, allowing for the detection of trace levels of the compound in complex samples. nih.gov Standardized methods, such as the U.S. Environmental Protection Agency's (EPA) Method 1633, include N-MeFOSE as a target analyte for analysis in aqueous, solid, and biosolids samples by LC-MS/MS. azom.com

The typical LC-MS/MS workflow involves chromatographic separation on a C18 or similar reversed-phase column, followed by detection using a triple quadrupole mass spectrometer. sigmaaldrich.com Electrospray ionization (ESI) in negative ion mode is commonly employed for the detection of N-MeFOSE and other PFAS compounds. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. fda.govresearchgate.net This high specificity is crucial for distinguishing target analytes from matrix interferences. nih.gov To mitigate background contamination from the analytical system, some methods incorporate a PFAS delay column to separate analytes from contaminants originating from the LC system itself. sigmaaldrich.com

Table 1: Example of LC-MS/MS Parameters for PFAS Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium acetate) |

| Mobile Phase B | Organic solvent (e.g., Methanol or Acetonitrile) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Detection | Triple Quadrupole Mass Spectrometer |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

While LC-MS/MS is the dominant technique, gas chromatography-mass spectrometry (GC/MS) is a valuable tool for the analysis of neutral and more volatile PFAS, such as N-MeFOSE. nih.gov Methods utilizing high-resolution mass spectrometry (HRMS), such as GC-Orbitrap MS, have been developed for the analysis of neutral PFAS, including perfluoroalkane sulfonamido alcohols. nih.gov

GC-based methods offer complementary information to LC methods and can be crucial for identifying specific isomers. researchgate.net The development of custom GC-HRMS spectral libraries for PFAS is an ongoing area of research that aids in the identification of these compounds in complex environmental samples. osti.gov For some less volatile or more polar PFAS, derivatization may be required to make them amenable to GC analysis, although this is not always necessary for N-MeFOSE. researchgate.net

Quantification and Quality Assurance/Quality Control (QA/QC)

Robust quantification and stringent quality assurance/quality control (QA/QC) measures are essential for generating reliable data in N-MeFOSE analysis. These measures ensure accuracy, precision, and comparability of results across different studies and laboratories.

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution is the gold standard for the accurate quantification of N-MeFOSE. dtic.mil This technique involves adding a known amount of a stable, isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. dtic.mil For N-MeFOSE, a common internal standard is N-methyl-d7-perfluorooctanesulfonamidoethanol (D7-NMeFOSE). epa.gov

Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample preparation and variations in instrument response (such as matrix-induced ion suppression or enhancement). usgs.gov By measuring the ratio of the native analyte to the labeled standard, analysts can accurately calculate the initial concentration of N-MeFOSE in the sample, effectively correcting for these potential sources of error. nih.govusgs.gov This approach is a cornerstone of validated methods like EPA Method 1633. epa.gov

Method Validation and Performance Criteria

Analytical methods for N-MeFOSE undergo rigorous validation to ensure they are fit for purpose. ida.org Validation studies assess a range of performance criteria, including precision, bias, sensitivity, linearity, and specificity. researchgate.net For example, EPA Method 1633 was subjected to both single-laboratory and multi-laboratory validation studies to establish its performance characteristics across various matrices. epa.govida.org

Key performance metrics include:

Method Detection Limit (MDL) and Limit of Quantitation (LOQ): The lowest concentration at which an analyte can be reliably detected and quantified, respectively.

Recovery: The percentage of the labeled internal standard recovered through the analytical process. Acceptance criteria are established to ensure the extraction and analysis are efficient.

Precision: The degree of agreement among replicate measurements, typically expressed as relative standard deviation (RSD).

Accuracy/Bias: The closeness of a measured value to a known true value, often assessed by analyzing spiked samples.

Table 2: Example Quality Control Acceptance Criteria for PFAS Analysis in Water (Based on EPA Method Principles)

| QC Parameter | Frequency | Acceptance Criteria |

|---|---|---|

| Method Blank | One per extraction batch (≤20 samples) | Below the Limit of Quantitation (LOQ) |

| Labeled Internal Standard Recovery | Each sample | Typically within 10-150% (Matrix dependent) |

| Laboratory Control Sample (LCS) | One per extraction batch | Analyte recovery within method-specified limits (e.g., 70-130%) |

| Matrix Spike / Matrix Spike Duplicate | One pair per extraction batch | Recovery and Relative Percent Difference (RPD) within specified limits |

Interlaboratory Study Findings and Challenges

Interlaboratory studies are crucial for evaluating the robustness and transferability of analytical methods for N-MeFOSE. researchgate.net These studies, such as the multi-laboratory validation of EPA Method 1633, provide critical data on the variability of results between different laboratories. epa.gov Findings from such studies help to refine methods and establish consensus-based performance criteria. researchgate.net

Challenges in the analysis of N-MeFOSE and other PFAS identified through these studies include:

Background Contamination: The ubiquitous nature of some PFAS can lead to contamination in laboratory blanks from solvents, equipment, and the lab environment.

Matrix Interferences: Complex sample matrices can suppress or enhance the instrument signal, leading to inaccurate quantification if not properly corrected with isotope dilution. fda.gov

Isomer Analysis: Differentiating between linear and branched isomers of PFAS can be challenging and is an area of ongoing analytical development. researchgate.net

Comparability of Non-Targeted Methods: Interlaboratory studies on non-targeted analysis (NTA) have shown wide variability in the ability of labs to identify unknown PFAS, highlighting the need for standardized workflows and reference materials. nist.govnist.gov

Precursor Analysis and Total Oxidizable Precursor (TOP) Assay

N-MeFOSE is a known PFAS "precursor," meaning it can transform in the environment or through metabolic processes into other terminal PFAS, such as perfluorooctanesulfonic acid (PFOS). Therefore, measuring only the terminal compounds can underestimate the total PFAS contamination burden.

The Total Oxidizable Precursor (TOP) assay is an analytical technique designed to address this issue. nih.govnih.gov The method involves oxidizing a sample, typically with heat-activated persulfate, to convert a wide range of oxidizable precursors, including N-MeFOSE, into stable perfluoroalkyl carboxylic acids (PFCAs). wikipedia.orgdiva-portal.org By analyzing the sample for specific PFCAs before and after oxidation, the increase in their concentrations provides an estimate of the total concentration of oxidizable precursors that were originally present. wikipedia.org The TOP assay is a powerful tool for assessing the total PFAS load in a sample that has the potential to be converted into terminal PFAAs. diva-portal.orgmeasurlabs.com

Integration with N-Methylperfluorooctanesulfonamidoethanol Quantification

The TOP assay is not a standalone quantification technique but is integrated into a workflow with highly sensitive analytical instrumentation, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). alsglobal.com This integrated approach provides a comparison between the PFAS profile before and after oxidation, revealing the contribution of oxidizable precursors. eurofins.de

The process involves analyzing a sample twice. First, an initial ("pre-TOP") analysis is performed using a targeted LC-MS/MS method to determine the baseline concentrations of known PFAS, including MeFOSE and other precursors like N-ethylperfluorooctanesulfonamidoethanol (EtFOSE) and N-methylperfluorooctanesulfonamidoacetic acid (MeFOSAA). itrcweb.orgresearchgate.net A separate aliquot of the same sample then undergoes the TOP assay's oxidative treatment. alsglobal.com Following oxidation, this "post-TOP" sample is analyzed again using the same LC-MS/MS method. nih.gov

The concentration of the oxidizable precursors is then inferred from the increase in the concentrations of specific PFAAs measured after oxidation. alsglobal.com For instance, the oxidation of MeFOSE and related compounds contributes to an increase in the concentration of perfluorooctane (B1214571) sulfonate (PFOS) and various PFCAs. eurofins.se By subtracting the initial PFAA concentrations (pre-TOP) from the final concentrations (post-TOP), a quantitative estimate of the total precursor load is achieved. This integrated methodology is essential for evaluating the potential for ongoing contamination as precursors weather and break down in the environment. alsglobal.com

Table 2: Integrated Workflow for Precursor Quantification

| Step | Action | Analytes Measured | Purpose |

| 1. Pre-TOP Analysis | A subsample is directly analyzed via LC-MS/MS. | This compound (MeFOSE), other known precursors (e.g., MeFOSAA), and terminal PFAAs (e.g., PFOS, PFOA). researchgate.net | To establish the baseline concentration of target PFAS before oxidation. |

| 2. Oxidation | A second subsample is treated with the TOP assay (e.g., heat-activated persulfate). | N/A | To convert all oxidizable precursors into their stable PFAA end-products. eurofins.dealsglobal.com |

| 3. Post-TOP Analysis | The oxidized subsample is analyzed via LC-MS/MS. | Terminal PFAAs (e.g., PFOS, PFOA, PFCAs). nih.govacs.org | To measure the total concentration of PFAAs after all precursors have been converted. |

| 4. Data Evaluation | The pre-TOP PFAA concentrations are subtracted from the post-TOP PFAA concentrations. | Calculated difference in PFAA concentrations. | To estimate the concentration of the total oxidizable precursors present in the original sample. alsglobal.com |

Q & A

Basic: What analytical methodologies are recommended for identifying and quantifying N-MeFOSE in environmental matrices?

N-MeFOSE analysis typically employs liquid chromatography paired with high-resolution mass spectrometry (LC-HRMS) due to its sensitivity and specificity for per- and polyfluoroalkyl substances (PFAS). Key considerations include:

- Isotope dilution : Use stable isotope-labeled internal standards (e.g., deuterated N-MeFOSE-D3) to correct for matrix effects and recovery losses .

- Extraction protocols : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is standard, followed by methanol elution .

- Quality control : Include blanks and spikes to monitor background contamination, critical given N-MeFOSE’s persistence at trace levels (e.g., detection limits <1 ng/L) .

Basic: How does N-MeFOSE partition in environmental systems (e.g., air, water, soil)?

N-MeFOSE’s partitioning behavior is influenced by its hydrophobic and oleophobic properties :

- Henry’s Law constant : Experimental values for analogous compounds (e.g., N-EtFOSE: ~1.7×10⁻²) suggest moderate volatility, favoring partitioning into aqueous phases .

- Soil adsorption : Strong affinity for organic carbon (log Koc >4) due to its sulfonamide group and fluorinated chain, leading to limited mobility in saturated soils .

- Bioaccumulation : Studies on N-EtFOSE in earthworms (bioaccumulation factor = 2.8) indicate potential trophic transfer risks for N-MeFOSE .

Advanced: What biotic and abiotic transformation pathways dominate N-MeFOSE degradation in activated sludge systems?

N-MeFOSE undergoes aerobic biotransformation via microbial consortia, producing stable metabolites:

- Primary pathway : Oxidative cleavage of the sulfonamidoethanol group generates perfluorooctane sulfonamide (N-MeFOSA) and perfluorooctane sulfonic acid (PFOS) .

- Key enzymes : Cytochrome P450 and sulfotransferases mediate initial dealkylation steps .

- Abiotic factors : Hydrolysis rates are pH-dependent, with faster degradation under alkaline conditions (t1/2 <30 days at pH 9) .

Advanced: How can analytical challenges in resolving N-MeFOSE isomers be addressed?

Isomeric resolution is critical due to synthesis-derived structural variability (e.g., branched vs. linear chains):

- Chromatographic optimization : Use C18 columns with trifluoroacetic acid modifiers to separate isomers (e.g., 1m-N-MeFOSE vs. 3m-N-MeFOSE) .

- High-resolution mass spectrometry : Employ MS/MS with collision-induced dissociation (CID) to distinguish fragment patterns (e.g., m/z 499 → m/z 80 for sulfonate ions) .

- Synthesis standards : Source isomer-specific reference materials (e.g., Wellington Laboratories’ N-MeFOSE-M) to validate quantification .

Advanced: What experimental design considerations are critical for studying N-MeFOSE degradation in field-relevant conditions?

- Microbial consortia : Use activated sludge from wastewater treatment plants to mimic real-world microbial diversity .

- Redox conditions : Compare aerobic vs. anaerobic systems; aerobic conditions favor sulfonamide cleavage, while anaerobic systems may stall degradation .

- Endpoint analysis : Quantify terminal products (e.g., PFOS) via LC-HRMS and track intermediate metabolites (e.g., N-MeFOSA) to map degradation pathways .

Advanced: How should researchers address contradictions in environmental persistence data for N-MeFOSE?

Discrepancies often arise from isomer-specific behavior or matrix interference :

- Isomer differentiation : Use isomer-resolved standards to account for variable degradation rates (e.g., branched isomers degrade faster than linear) .

- Matrix spikes : Add isotopically labeled surrogates (e.g., ¹³C-PFOS) to correct for signal suppression in complex matrices like sediment .

- Long-term studies : Conduct aging experiments (>6 months) to assess irreversible sorption to soil organic matter, which may overestimate persistence in short-term assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.